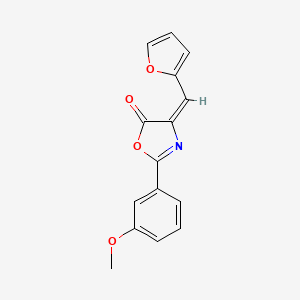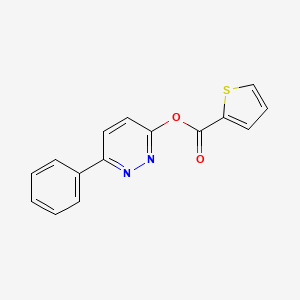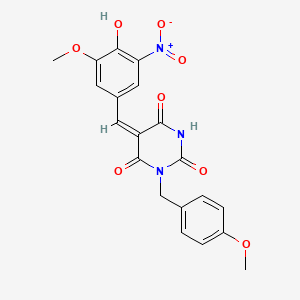
4-(2-furylmethylene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furylmethylene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as FMME, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(2-furylmethylene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. In addition, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on normal cells. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
4-(2-furylmethylene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has several advantages for use in lab experiments, including its high purity and low toxicity profile. In addition, this compound is stable under a wide range of conditions, making it a suitable candidate for use in various experiments. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-(2-furylmethylene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one, including its potential applications in drug development, material science, and organic synthesis. In drug development, this compound may be further investigated for its potential as an anti-inflammatory and anticancer agent. In addition, this compound may also be explored for its potential applications in material science, including its use in the production of polymers and other materials. Finally, this compound may also be used as a building block in organic synthesis, allowing for the synthesis of new compounds with potential applications in various fields.
合成方法
The synthesis of 4-(2-furylmethylene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-methoxybenzaldehyde with furfural in the presence of ammonium acetate and acetic acid. The resulting product is then cyclized in the presence of phosphorus oxychloride to yield this compound. This method has been optimized for high yield and purity and has been used extensively in the production of this compound for research purposes.
科学研究应用
4-(2-furylmethylene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines. In addition, this compound has also been investigated for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
(4E)-4-(furan-2-ylmethylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-18-11-5-2-4-10(8-11)14-16-13(15(17)20-14)9-12-6-3-7-19-12/h2-9H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMBXJKSXOJLMC-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC=CO3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C/C3=CC=CO3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5324632.png)
![1'-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5324640.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]phthalazine](/img/structure/B5324647.png)
![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5324650.png)
![4-(2-methoxy-4-methylbenzyl)-N,N,1-trimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5324653.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-hydroxypropyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5324670.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)
![2-methyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5324688.png)

![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)
